molecular formula C11H17NO2 B12998705 4-Hydroxy-6-methyl-1-(2-methylbutyl)pyridin-2(1H)-one

4-Hydroxy-6-methyl-1-(2-methylbutyl)pyridin-2(1H)-one

Cat. No.: B12998705
M. Wt: 195.26 g/mol
InChI Key: QOOYCKGRCXSBIB-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-1-(2-methylbutyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-1-(2-methylbutyl)pyridin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylbutylamine with 6-methyl-4-hydroxy-2-pyridone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-1-(2-methylbutyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-oxo-6-methyl-1-(2-methylbutyl)pyridin-2(1H)-one, while reduction can produce 4-hydroxy-6-methyl-1-(2-methylbutyl)pyridin-2(1H)-amine.

Scientific Research Applications

4-Hydroxy-6-methyl-1-(2-methylbutyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-1-(2-methylbutyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxyl and methyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-6-methyl-1-(2-methylpropyl)pyridin-2(1H)-one
  • 4-Hydroxy-6-ethyl-1-(2-methylbutyl)pyridin-2(1H)-one
  • 4-Hydroxy-6-methyl-1-(2-ethylbutyl)pyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 4-Hydroxy-6-methyl-1-(2-methylbutyl)pyridin-2(1H)-one exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug development and other scientific applications.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-hydroxy-6-methyl-1-(2-methylbutyl)pyridin-2-one

InChI

InChI=1S/C11H17NO2/c1-4-8(2)7-12-9(3)5-10(13)6-11(12)14/h5-6,8,13H,4,7H2,1-3H3

InChI Key

QOOYCKGRCXSBIB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C(=CC(=CC1=O)O)C

Origin of Product

United States

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